Sodium caffeate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

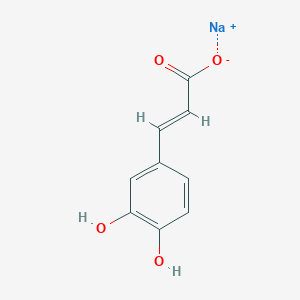

Sodium caffeate, also known as this compound, is a useful research compound. Its molecular formula is C9H7NaO4 and its molecular weight is 202.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Sodium caffeate has been extensively studied for its anticancer properties. Research indicates that it inhibits tumor growth in a dose-dependent manner. A study conducted on the BEC-7402 cell line demonstrated that this compound induced apoptosis, as evidenced by increased expression of activated caspase-3 and Bax . The mechanism involves the modulation of cell cycle distribution and mitochondrial membrane potential, suggesting that this compound may disrupt cancer cell metabolism and promote cell death.

Case Study: In Vivo Tumor Model

- Objective: Assess the anticancer efficacy of this compound in vivo.

- Method: Tumor transplantation model in mice.

- Results: Significant inhibition of tumor growth was observed with up-regulation of pro-apoptotic factors .

1.2 Metastasis Inhibition

In addition to its anticancer effects, this compound has shown promise in inhibiting metastasis. Studies reveal that it reduces the adhesion and invasion capabilities of cancer cells, suggesting a potential role in preventing the spread of tumors . This property is particularly relevant for treatments aimed at advanced-stage cancers where metastasis is a significant concern.

Food Science Applications

2.1 Flavor Enhancement and Preservation

This compound is utilized in food formulations primarily for its ability to enhance flavor and preserve food quality. Its combination with caffeine has been noted to reduce bitterness while increasing solubility, making it an attractive additive for beverages and food products . This property is crucial for improving consumer acceptance of caffeinated products.

Table 1: Properties of this compound in Food Applications

| Property | Effect | Application Area |

|---|---|---|

| Bitterness Reduction | Decreases perceived bitterness | Beverages |

| Solubility Enhancement | Improves solubility in aqueous solutions | Food formulations |

| Antioxidant Activity | Preserves food quality | Snack foods, beverages |

Biotechnological Applications

3.1 Enzyme Modulation

This compound has been studied for its role in enzyme modulation within microbial systems. It stimulates hydrogen-dependent caffeate reduction, which can be harnessed in biotechnological applications such as biofuel production and bioremediation . This aspect highlights its potential as a biocatalyst or co-substrate in various fermentation processes.

Case Study: Microbial Fermentation

Análisis De Reacciones Químicas

Biochemical Reactions in Microbial Respiration

Sodium caffeate serves as a terminal electron acceptor in anaerobic respiration pathways of acetogenic bacteria such as Acetobacterium woodii .

Key Steps in Caffeate Respiration

Experimental Evidence :

-

Cell suspensions of A. woodii reduced caffeate at rates of 5.1–7.7 nmol·min−1·mg−1 protein under H2 or NADH electron donors .

-

Sodium-dependent ATP synthesis yields ~3 Na+ translocated per caffeate reduced, supporting chemiosmotic coupling .

Redox and Autoxidation Reactions

This compound undergoes oxidation under acidic or enzymatic conditions, forming reactive intermediates:

Autoxidation in Acidic Media

-

Products : Dimers with furan structures (e.g., 2,5-(3',4'-dihydroxyphenyl)tetrahydrofuran derivatives) via radical coupling .

-

Conditions : Accelerated by low pH and presence of oxidants like sodium periodate .

Enzymatic Oxidation

-

Caffeate 3,4-Dioxygenase : Cleaves the aromatic ring to produce 3-(2-carboxyethenyl)-cis,cis-muconate .

Stability Factors :

Neutralization and Complexation Reactions

As a carboxylate salt, this compound participates in acid-base and metal-binding reactions:

Enzymatic Modifications in Eukaryotic Systems

While primarily studied in prokaryotes, this compound interacts with mammalian enzymes:

Propiedades

Fórmula molecular |

C9H7NaO4 |

|---|---|

Peso molecular |

202.14 g/mol |

Nombre IUPAC |

sodium;(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C9H8O4.Na/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5,10-11H,(H,12,13);/q;+1/p-1/b4-2+; |

Clave InChI |

SDBVEUJRZKHWSH-VEELZWTKSA-M |

SMILES isomérico |

C1=CC(=C(C=C1/C=C/C(=O)[O-])O)O.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C=CC(=O)[O-])O)O.[Na+] |

Sinónimos |

3,4-dihydroxycinnamic acid caffeic acid caffeic acid, (E)-isomer caffeic acid, (Z)-isomer caffeic acid, monosodium salt sodium caffeate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.